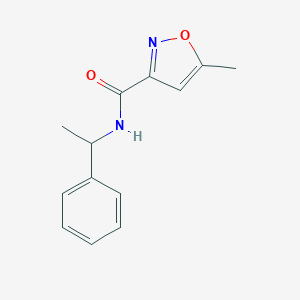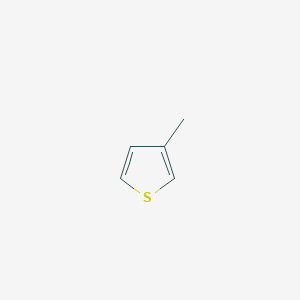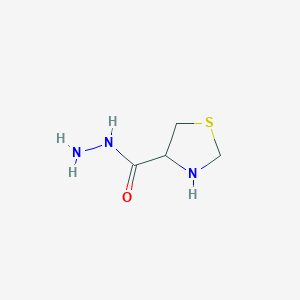
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mefatinib is a novel second-generation irreversible epidermal growth factor receptor-tyrosine kinase inhibitor. It is designed to address the clinical need for treatments that can overcome resistance to first-generation epidermal growth factor receptor inhibitors. Mefatinib is particularly effective in treating non-small cell lung cancer with specific epidermal growth factor receptor mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mefatinib is synthesized through a series of chemical reactions that involve the formation of a quinazoline core structure. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity mefatinib
Industrial Production Methods
Industrial production of mefatinib involves scaling up the synthetic route to produce large quantities of the compound. This typically includes:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high amounts of the desired product.
Use of industrial-scale equipment: Employing reactors, separators, and other equipment designed for large-scale chemical production.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mefatinib undergoes various chemical reactions, including:
Oxidation: Mefatinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the mefatinib molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents to the quinazoline core
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include various derivatives of mefatinib with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Mefatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of quinazoline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. It is also being studied for its potential to treat other types of cancer.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Mefatinib exerts its effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A first-generation epidermal growth factor receptor inhibitor that reversibly binds to the epidermal growth factor receptor tyrosine kinase.
Erlotinib: Another first-generation epidermal growth factor receptor inhibitor with a similar mechanism of action to gefitinib.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that targets specific resistance mutations in the epidermal growth factor receptor
Uniqueness of Mefatinib
Mefatinib is unique in its ability to irreversibly bind to the epidermal growth factor receptor tyrosine kinase, providing a more sustained inhibition of the receptor’s activity. This makes it particularly effective in overcoming resistance to first-generation epidermal growth factor receptor inhibitors and treating non-small cell lung cancer with specific epidermal growth factor receptor mutations .
properties
CAS RN |
145441-01-6 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
InChI Key |
GWRNZKZNEMXLEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
Other CAS RN |
145441-02-7 145441-03-8 |
synonyms |
3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)


![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)








